molecular formula C21H22ClN3O4S B11357233 4-({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

4-({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11357233
M. Wt: 447.9 g/mol
InChI Key: MSNLEDNWNZWGBQ-UHFFFAOYSA-N
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Description

4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound that features a combination of piperidine, quinoxaline, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The 4-chlorophenylmethanesulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Coupling with Quinoxaline: The tetrahydroquinoxaline moiety is coupled with the piperidine derivative through amide bond formation, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes or receptors, potentially inhibiting their activity. The piperidine and quinoxaline moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[(4-METHOXYPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
  • **4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

Uniqueness

The presence of the 4-chlorophenyl group in 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C21H22ClN3O4S

Molecular Weight

447.9 g/mol

IUPAC Name

4-[1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C21H22ClN3O4S/c22-17-7-5-15(6-8-17)14-30(28,29)24-11-9-16(10-12-24)21(27)25-13-20(26)23-18-3-1-2-4-19(18)25/h1-8,16H,9-14H2,(H,23,26)

InChI Key

MSNLEDNWNZWGBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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